molecular formula C19H28BNO5 B592330 tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate CAS No. 1161362-35-1

tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate

Cat. No. B592330
CAS RN: 1161362-35-1
M. Wt: 361.245
InChI Key: FEZPAKAAFAMGRA-UHFFFAOYSA-N
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Description

Tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate is a useful research compound. Its molecular formula is C19H28BNO5 and its molecular weight is 361.245. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

This compound is synthesized through multi-step reactions involving starting materials like tert-butyl-4-hydroxypiperidine-1-carboxylate. The synthesis process involves several steps, resulting in the formation of intermediate compounds, which are crucial in the development of pharmaceuticals such as crizotinib. The structural confirmation of these intermediates is achieved through various spectroscopic methods, including MS and NMR spectrum analysis, ensuring the desired compound's formation with high purity (D. Kong et al., 2016) Consensus Paper Details.

Application in Medicinal Chemistry

The compound under discussion serves as a significant intermediate in the synthesis of 1H-indazole derivatives, which are explored for their therapeutic potentials. The synthesis process involves substitution reactions, leading to the formation of the title compound. This compound's structure has been further analyzed using techniques like FTIR, NMR spectroscopy, and X-ray diffraction, providing insights into its physicochemical characteristics and potential applications in drug development (W. Ye et al., 2021) Consensus Paper Details.

Role in Organic Synthesis

In organic synthesis, this compound has been used to develop boron-containing derivatives with potential applications as HGF-mimetic agents. The synthesis involves Miyaura borylation reactions, highlighting the compound's versatility in creating new chemical entities with biological significance. The synthesized compounds are further evaluated for their biological activities, demonstrating the compound's utility in advancing scientific research in organic chemistry and pharmacology (B. Das et al., 2011) Consensus Paper Details.

properties

IUPAC Name

tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4-benzoxazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28BNO5/c1-17(2,3)24-16(22)21-10-11-23-15-9-8-13(12-14(15)21)20-25-18(4,5)19(6,7)26-20/h8-9,12H,10-11H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZPAKAAFAMGRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OCCN3C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30731936
Record name tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4H-1,4-benzoxazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate

CAS RN

1161362-35-1
Record name tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4H-1,4-benzoxazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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